molecular formula C13H18ClN3O2 B7554098 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one

3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one

Cat. No. B7554098
M. Wt: 283.75 g/mol
InChI Key: COSHDEIBJVWFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

Mechanism of Action

3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one acts as a potent antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the cell, which is thought to be responsible for the neuroprotective effects of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one.
Biochemical and Physiological Effects:
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have a variety of biochemical and physiological effects. For example, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to increase the threshold for LTP induction, which suggests that it may play a role in regulating synaptic plasticity. 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have analgesic effects in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is its potency and selectivity for the NMDA receptor. This makes it a useful tool for investigating the role of NMDA receptors in various physiological and pathological conditions. However, one limitation of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have off-target effects on other receptors, such as the 5-HT2A receptor, which may complicate its interpretation in some experiments.

Future Directions

There are several future directions for research on 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one. One area of interest is the development of more potent and selective NMDA receptor antagonists that have longer half-lives and fewer off-target effects. Another area of interest is the investigation of the role of NMDA receptors in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of new methods for delivering NMDA receptor antagonists to the brain, such as nanoparticles or viral vectors, may also be an area of future research.

Synthesis Methods

The synthesis of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one involves the reaction of 3-chloro-2-hydroxy-5-nitropyridine with 4-propylpiperazine-1-carboxylic acid, which is then reduced with sodium borohydride to yield 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one. The yield of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is typically around 60-70%, and the purity can be increased by recrystallization.

Scientific Research Applications

3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. For example, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been used to study the mechanisms of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD), which are thought to underlie learning and memory processes. 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has also been used to investigate the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-2-3-16-4-6-17(7-5-16)13(19)10-8-11(14)12(18)15-9-10/h8-9H,2-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSHDEIBJVWFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CNC(=O)C(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one

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